N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide, also known as NBQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding domain and preventing the binding of glutamate. This results in a reduction in the excitatory response of the neuron and a decrease in the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to reducing the excitatory response of neurons, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been shown to decrease the release of neurotransmitters, decrease oxidative stress, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide in laboratory experiments is its selectivity for the AMPA receptor, which allows for the specific investigation of the role of this receptor subtype in various processes. However, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has a relatively short half-life and may require repeated administration in some experiments. Additionally, its potency may make it difficult to achieve a complete blockade of the receptor without causing off-target effects.
Zukünftige Richtungen
There are several potential future directions for the use of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide in scientific research. One area of interest is the investigation of its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of more potent and selective AMPA receptor antagonists may lead to new insights into the role of this receptor subtype in various physiological processes. Finally, the use of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-3-methanol with 2-chloroquinoline-8-carboxylic acid followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been widely used in scientific research as a tool to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. Additionally, N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(11-15-6-3-5-14-7-4-10-21-20(14)15)22-12-16-13-24-17-8-1-2-9-18(17)25-16/h1-10,16H,11-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJMHBZTKBRRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-quinolin-8-ylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.